Desisobutyryl Ciclesonide Desisobutyryl Ciclesonide Desisobutyryl ciclesonide is a glucocorticoid receptor agonist and the active metabolite of the prodrug ciclesonide. It is formed from inhaled ciclesonide by intracellular esterases in the lung. Desisobutyryl ciclesonide binds to the glucocorticoid receptor (IC50 = 1.75 nM for the human receptor) and induces glucocorticoid receptor-mediated gene transactivation in a reporter assay. It inhibits concanavalin A-induced proliferation of primary rat spleen cells and human peripheral blood mononuclear cells (PBMCs; IC50s = 1.5 and 1.3 nM, respectively). Desisobutyryl ciclesonide also inhibits CD3-induced proliferation of human CD4+ lymphocytes (IC50 = 0.2 nM) and the production of cytokines in the same cells (IC50s = 0.5-1.5 nM). It reduces eosinophil, TNF-α, and total protein accumulation in bronchoalveolar lavage fluid (BALF) of rats sensitized and challenged with ovalbumin (ED50s = 0.7, 0.4, and 0.5 mg/kg, respectively).
Desisobutyryl Ciclesonide is the preclinical profile of Ciclesonide, a novel corticosteroid for the treatment of asthma.
Brand Name: Vulcanchem
CAS No.: 161115-59-9
VCID: VC21339125
InChI: InChI=1S/C28H38O6/c1-26-11-10-18(30)12-17(26)8-9-19-20-13-23-28(22(32)15-29,27(20,2)14-21(31)24(19)26)34-25(33-23)16-6-4-3-5-7-16/h10-12,16,19-21,23-25,29,31H,3-9,13-15H2,1-2H3/t19-,20-,21-,23+,24+,25+,26-,27-,28+/m0/s1
SMILES: CC12CC(C3C(C1CC4C2(OC(O4)C5CCCCC5)C(=O)CO)CCC6=CC(=O)C=CC36C)O
Molecular Formula: C28H38O6
Molecular Weight: 470.6 g/mol

Desisobutyryl Ciclesonide

CAS No.: 161115-59-9

Cat. No.: VC21339125

Molecular Formula: C28H38O6

Molecular Weight: 470.6 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Desisobutyryl Ciclesonide - 161115-59-9

CAS No. 161115-59-9
Molecular Formula C28H38O6
Molecular Weight 470.6 g/mol
IUPAC Name (1S,2S,4R,6R,8S,9S,11S,12S,13R)-6-cyclohexyl-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one
Standard InChI InChI=1S/C28H38O6/c1-26-11-10-18(30)12-17(26)8-9-19-20-13-23-28(22(32)15-29,27(20,2)14-21(31)24(19)26)34-25(33-23)16-6-4-3-5-7-16/h10-12,16,19-21,23-25,29,31H,3-9,13-15H2,1-2H3/t19-,20-,21-,23+,24+,25+,26-,27-,28+/m0/s1
Standard InChI Key OXPLANUPKBHPMS-ZXBNPROVSA-N
Isomeric SMILES C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@@H]4[C@]2(O[C@@H](O4)C5CCCCC5)C(=O)CO)CCC6=CC(=O)C=C[C@]36C)O
SMILES CC12CC(C3C(C1CC4C2(OC(O4)C5CCCCC5)C(=O)CO)CCC6=CC(=O)C=CC36C)O
Canonical SMILES CC12CC(C3C(C1CC4C2(OC(O4)C5CCCCC5)C(=O)CO)CCC6=CC(=O)C=CC36C)O
Appearance White to Off-White Solid
Melting Point 223-233°C (dec.)

Molecular Structure and Properties

Chemical Structure

Desisobutyryl ciclesonide features a complex pentacyclic structure characteristic of steroidal compounds, with the molecular formula C28H38O6 . The compound maintains the core structure of ciclesonide but lacks the isobutyryl group, which is cleaved during metabolism. This structural modification is crucial for its enhanced binding affinity to glucocorticoid receptors.

Physical and Chemical Properties

The molecular weight of desisobutyryl ciclesonide is 470.6 g/mol . The compound contains multiple functional groups including hydroxyl groups that contribute to its physicochemical properties and pharmacological activity. The presence of these polar groups influences its solubility profile in various solvents.

Information regarding solubility indicates that desisobutyryl ciclesonide is soluble in DMSO at a concentration of 100 mg/mL with ultrasonic assistance . This solubility characteristic is important for laboratory investigations and pharmaceutical formulation development.

Table 1 below summarizes the key physical and chemical properties of desisobutyryl ciclesonide:

PropertyValue
Molecular FormulaC28H38O6
Molecular Weight470.6 g/mol
CAS Number161115-59-9
SolubilityDMSO: 100 mg/mL (ultrasonic)
TargetGlucocorticoid Receptor
Purity (Commercial)>98%

Pharmacokinetics and Metabolism

Cellular Uptake and Metabolism

Research on cellular uptake indicates that ciclesonide is rapidly absorbed by cells and metabolized to desisobutyryl ciclesonide. In vitro studies using A549 cells have demonstrated that the uptake of ciclesonide occurs rapidly, with substantial intracellular concentrations detected within minutes of exposure .

Table 2 displays the intracellular concentrations of total ciclesonide (including ciclesonide, desisobutyryl-ciclesonide, and des-CIC fatty acid esters) in A549 cells during incubation:

Incubation time (min)Mean concentration (pmol/dish)Standard deviation
315.512.62
518.192.34
1037.3223.51
2035.319.09
3050.335.12

This data demonstrates that the uptake is almost complete within 10 minutes after the start of the incubation period, suggesting an efficient cellular internalization process .

Comparative Systemic Exposure

A pharmacokinetic study comparing different formulations of ciclesonide provides valuable insights into the systemic exposure of desisobutyryl ciclesonide. The study examined three formulations: ciclesonide aqueous nasal spray (CIC-AQ), ciclesonide hydrofluoroalkane (CIC-HFA), and ciclesonide hydrofluoroalkane metered-dose inhaler (CIC HFA-MDI) .

Results showed marked differences in systemic exposure between the formulations. Desisobutyryl ciclesonide was detected at low levels (above the lower limit of quantification of 10 ng/L) in the serum samples of only 5 out of 30 volunteers receiving CIC-AQ. The highest recorded Cmax value of desisobutyryl ciclesonide for this formulation was 26.7 ng/L (with a mean Cmax of 15.2 ng/L) .

For CIC-HFA, the mean Cmax and AUC0-infinity values were 59.1 ng/L and 397.5 ng·h/L, respectively. In contrast, CIC HFA-MDI produced significantly higher systemic exposure, with mean Cmax and AUC0-infinity values of 586.2 ng/L and 2685.0 ng·h/L, respectively .

This comparative data indicates that the systemic exposure of desisobutyryl ciclesonide varies considerably depending on the formulation and route of administration. Specifically, compared to CIC HFA-MDI, the systemic exposure was approximately 10-fold lower with CIC-HFA and at least 40-fold lower with CIC-AQ .

Research Applications

Future Research Directions

Based on the current understanding of desisobutyryl ciclesonide, several research directions warrant exploration:

  • Further elucidation of the structure-activity relationship to optimize anti-inflammatory effects

  • Investigation of potential applications beyond respiratory conditions

  • Development of novel formulations to enhance local delivery while minimizing systemic exposure

  • Studies comparing the efficacy and safety profile against other glucocorticoid compounds

These research avenues could expand the therapeutic utility of desisobutyryl ciclesonide and enhance our understanding of its pharmacological properties.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator